molecular formula C20H18N2O2 B1332541 1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde CAS No. 433963-38-3

1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde

Cat. No. B1332541
M. Wt: 318.4 g/mol
InChI Key: XMCBRHYERQRUGY-UHFFFAOYSA-N
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Description

The compound "1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde" is a complex molecule that appears to be derived from indole-3-carbaldehyde, a versatile building block in organic synthesis. Indole-3-carbaldehyde itself has been studied for various reactions and applications, including as a tyrosinase inhibitor , in the synthesis of trisubstituted indoles , and in the generation of nitrones and subsequent cycloaddition reactions .

Synthesis Analysis

The synthesis of related indole derivatives often involves reactions with electrophilic or nucleophilic reagents. For instance, indol-3-yl-carbaldehyde oximes react with electrophilic alkenes/alkynes to afford isoxazolidines through a tandem nitrone generation and 1,3-dipolar cycloaddition process . Similarly, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to react regioselectively at the 2-position with various nucleophiles, leading to 2,3,6-trisubstituted indoles . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound likely features a fused indole system, as seen in the synthesis of 1,8-dihydropyrrolo[2,3-b]indoles from indole-3-carbaldehyde . The presence of a 2,3-dihydro-indolyl group suggests a partially saturated indole ring, which could influence the compound's reactivity and electronic properties.

Chemical Reactions Analysis

Indole-3-carbaldehyde derivatives can undergo various chemical reactions. For example, treatment with epichlorohydrin can lead to aldehydes with an oxirane ring, which can further react with active methylene compounds to give crotonic condensation products . These reactions demonstrate the reactivity of the aldehyde group and the potential for ring-opening or heterocyclization under different conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde" are not detailed in the provided papers, indole-3-carbaldehyde itself is known to inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential biological activity . The aldehyde group is crucial for this activity, and modifications to the indole core can lead to a variety of physical and chemical properties, depending on the substituents and structural changes.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Indole Derivatives : A study by Vijaya Laxmi & Rajitha (2010) involved synthesizing derivatives of 1H-indole-3-carbaldehyde and testing their antimicrobial activities. The compounds showed good antifungal activity against C. albicans and C. rugosa and moderate activity against bacteria like B. subtilis, S. aureus, and E. coli (Vijaya Laxmi & Rajitha, 2010).

Biological Evaluation

  • Synthesis and Biological Evaluation of Indole Derivatives : Muralikrishna et al. (2014) synthesized and characterized indole derivatives for biological activity. The compounds were screened for antimicrobial activity using the agar disc diffusion method (Muralikrishna et al., 2014).

Reaction Studies

  • Studies on Reaction with Active Methylene Compounds : Suzdalev & Den’kina (2011) investigated the reaction of indole-3-carbaldehyde with epichlorohydrin and further reactions with other compounds. This research contributes to understanding the chemical properties and potential applications of similar indole derivatives (Suzdalev & Den’kina, 2011).

Synthesis Techniques

  • Synthesis of 1,2-dihydro-3H-indol-3-ones : Bourlot et al. (1994) explored the Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes for synthesizing 1,2-dihydro-3H-indol-3-ones, shedding light on novel synthesis methods relevant to similar compounds (Bourlot et al., 1994).

Anticancer Activity

  • Multi-Functionalized Synthesis of N-Arylated Indole Derivatives : A study by Anwar et al. (2023) demonstrated the synthesis of indole-derived benzimidazoles and benzothiazoles, showing efficacy as anti-cancer agents. This indicates potential medicinal applications of similar indole compounds (Anwar et al., 2023).

Catalytic Applications

  • Synthesis of Palladacycles and Catalytic Applications : Research by Singh et al. (2017) on synthesizing palladacycles from indole-3-carbaldehyde derivatives showed applications as catalysts for chemical reactions, suggesting potential industrial applications (Singh et al., 2017).

Tyrosinase Inhibition

  • Tyrosinase Inhibition by Indole-3-carbaldehyde : Shimizu et al. (2003) isolated indole-3-carbaldehyde as a tyrosinase inhibitor from fungus YL185, indicating its potential in melanin inhibition and cosmetic applications (Shimizu et al., 2003).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the biological and pharmacological potential of this compound.

properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-14-17(13-23)16-7-3-5-9-19(16)22(14)12-20(24)21-11-10-15-6-2-4-8-18(15)21/h2-9,13H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCBRHYERQRUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354824
Record name 1-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde

CAS RN

433963-38-3
Record name 1-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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